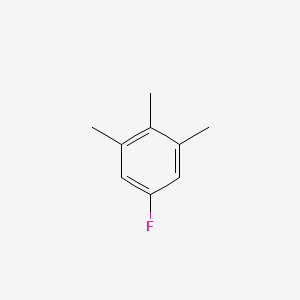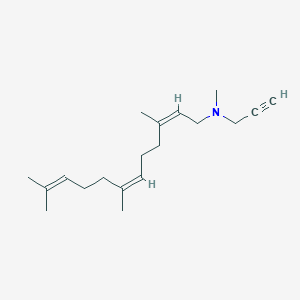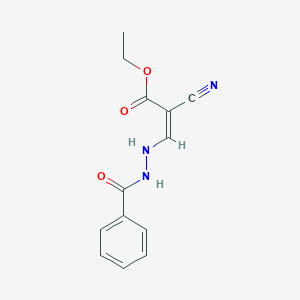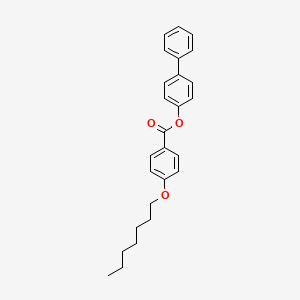
(4-phenylphenyl) 4-heptoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-phenylphenyl) 4-heptoxybenzoate is an organic compound with the molecular formula C26H28O3. It is a derivative of benzoic acid and is known for its unique chemical structure, which includes a biphenyl group and a heptoxy chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylphenyl) 4-heptoxybenzoate typically involves the esterification of 4-heptoxybenzoic acid with 4-phenylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-phenylphenyl) 4-heptoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, and halo derivatives of the biphenyl group.
Scientific Research Applications
(4-phenylphenyl) 4-heptoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (4-phenylphenyl) 4-heptoxybenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors and enzymes, modulating their activity. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the heptoxy chain may enhance membrane permeability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-phenylphenyl) 4-methoxybenzoate
- (4-phenylphenyl) 4-ethoxybenzoate
- (4-phenylphenyl) 4-butoxybenzoate
Uniqueness
(4-phenylphenyl) 4-heptoxybenzoate is unique due to its longer heptoxy chain, which can influence its solubility, melting point, and interaction with biological membranes. This makes it distinct from other similar compounds with shorter alkoxy chains, potentially leading to different physical and chemical properties .
Properties
CAS No. |
55673-06-8 |
|---|---|
Molecular Formula |
C26H28O3 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(4-phenylphenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C26H28O3/c1-2-3-4-5-9-20-28-24-16-14-23(15-17-24)26(27)29-25-18-12-22(13-19-25)21-10-7-6-8-11-21/h6-8,10-19H,2-5,9,20H2,1H3 |
InChI Key |
BVKSPNWFQFPAED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


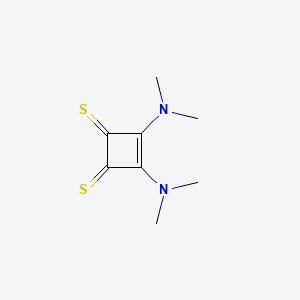
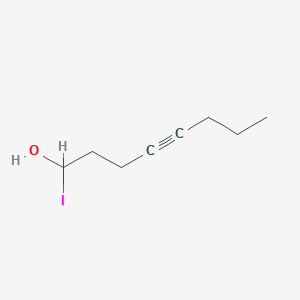
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
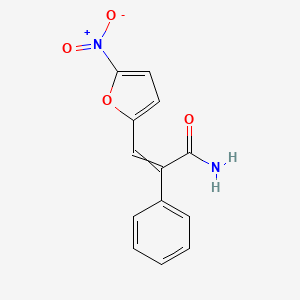
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
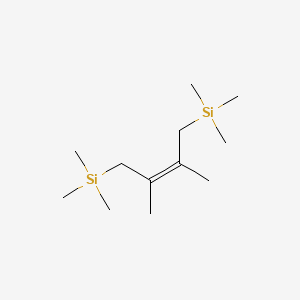
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
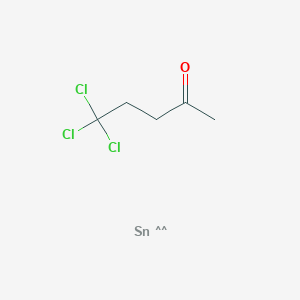
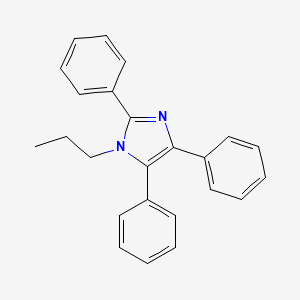
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)
